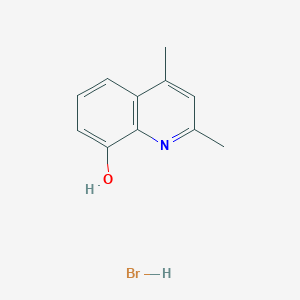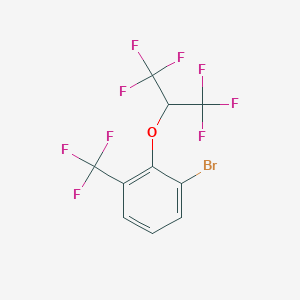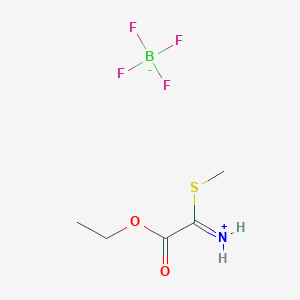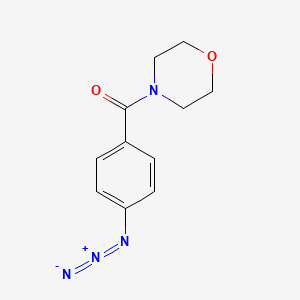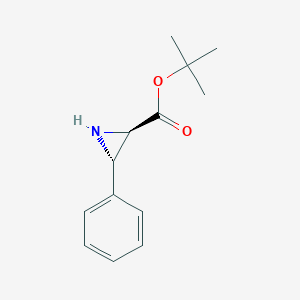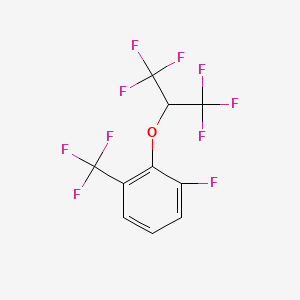
1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid
Vue d'ensemble
Description
1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Science Applications
Research has explored the environmental exposure and potential biomarkers for plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), suggesting that similar cyclohexane-based compounds could be investigated for their environmental fate, bioaccumulation, and potential as environmental contaminants or biomarkers for exposure assessment (Silva et al., 2013).
Catalysis and Organic Synthesis
The development of copper(ii) metal-organic frameworks (MOFs) utilizing cyclohexane-based ligands for the hydrocarboxylation of cyclohexane to carboxylic acid in water/ionic liquid medium showcases the potential of cyclohexane derivatives in catalysis and synthesis processes. Such compounds can be efficient catalysts in organic transformations, indicating that "1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid" might find applications in catalysis, particularly in green chemistry and sustainable processes (Paul et al., 2016).
Supramolecular Chemistry
The study of supramolecular architectures involving cyclohexane derivatives, such as the cocrystals of cyclohexanetricarboxylic acid, highlights the potential of cyclohexane-based acids in forming novel supramolecular structures. These findings suggest that "this compound" could be explored for its ability to form unique molecular complexes with potential applications in materials science and nanotechnology (Bhogala & Nangia, 2003).
Reactive Extraction and Separation Processes
The investigation into the reactive extraction of carboxylic acids using N,N-dioctyloctan-1-amine (TOA) as a reactive agent provides insights into the separation processes of carboxylic acids from mixtures. This suggests potential applications of "this compound" in separation technologies, where its unique properties could be leveraged for the extraction and purification of specific compounds (Kumar, Datta, & Babu, 2010).
Propriétés
IUPAC Name |
1-(2-amino-2-oxoethyl)-2-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c10-7(12)5-9(8(13)14)4-2-1-3-6(9)11/h1-5H2,(H2,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFURPBHZMYPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


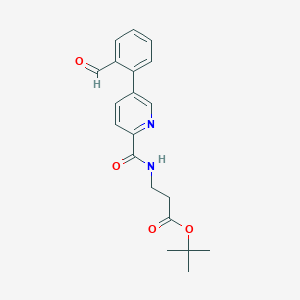




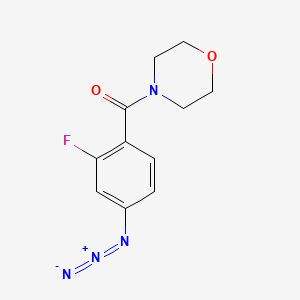
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)
